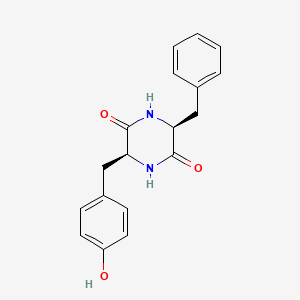
cyclo(L-tyrosyl-L-phenylalanyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(L-tyrosyl-L-phenylalanyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl and 4-hydroxybenzyl groups (the 3S,6S-diastereomer).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Overview
Cyclic dipeptides, including cyclo(L-tyrosyl-L-phenylalanyl), have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against a range of pathogenic microorganisms.
Key Findings
- A study evaluated the antimicrobial effects of several cyclic dipeptides, including cyclo(L-tyrosyl-L-prolyl) and cyclo(L-tyrosyl-L-phenylalanyl), using the Kirby-Bauer disc diffusion method. The results demonstrated that these compounds had notable antibacterial effects against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans .
- The study also assessed the impact of these cyclic dipeptides on gastrointestinal epithelium maturation, suggesting potential therapeutic applications in enhancing gut health .
Drug Design and Development
Rational Drug Design
Cyclic dipeptides are increasingly recognized in rational drug design due to their structural properties that allow for specific interactions with biological targets.
Case Studies
- Cyclo(L-tyrosyl-L-phenylalanyl) has been identified as a candidate for developing new antimicrobial agents. Its unique structure may allow it to penetrate bacterial membranes more effectively than linear peptides, potentially leading to novel treatments for antibiotic-resistant infections .
- The compound's structural characteristics also position it as a promising scaffold for synthesizing more complex therapeutic agents targeting various diseases .
Cancer Detection and Treatment
Biodistribution Studies
Recent studies have explored the use of radiolabeled peptides based on cyclic dipeptides for cancer imaging and treatment. For instance, compounds like [99mTc]cyclo(L-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D...) have been investigated for their biodistribution in tumor models.
Key Insights
- Research indicated that radiolabeled cyclic dipeptides could improve tumor detection rates compared to traditional imaging methods. In one study involving lung cancer patients, a high percentage of malignant lesions were detected using radiotracers derived from cyclic dipeptides .
- These findings suggest that cyclo(L-tyrosyl-L-phenylalanyl) and similar compounds could play a significant role in non-invasive cancer diagnostics and potentially enhance targeted therapy strategies .
Structural Characterization
Computational Studies
The structural properties of cyclo(L-tyrosyl-L-phenylalanyl) have been characterized using various computational methods, providing insights into its stability and interaction with biological systems.
Research Contributions
Propiedades
Fórmula molecular |
C18H18N2O3 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(3S,6S)-3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22)/t15-,16-/m0/s1 |
Clave InChI |
GRWVBLRIPRGGPD-HOTGVXAUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















